molecular formula C13H16BBrF2O3 B6747408 2-[3-Bromo-5-(difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[3-Bromo-5-(difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6747408
M. Wt: 348.98 g/mol
InChI Key: DRAILFPGLRJWDU-UHFFFAOYSA-N
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Description

Chemical Formula: C₁₃H₁₅BBrF₂O₃
Molecular Weight: 348.98 g/mol
CAS Number: 1658464-36-8
This boronate ester features a phenyl ring substituted with a bromine atom at the 3-position and a difluoromethoxy group (-OCF₂H) at the 5-position. The dioxaborolane (pinacol boronate) framework enhances stability and reactivity, making it a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-[3-bromo-5-(difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BBrF2O3/c1-12(2)13(3,4)20-14(19-12)8-5-9(15)7-10(6-8)18-11(16)17/h5-7,11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAILFPGLRJWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BBrF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-Bromo-5-(difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Bromination: The starting material, 3-(difluoromethoxy)phenyl, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Formation of Dioxaborolane Ring: The brominated intermediate is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. This step forms the dioxaborolane ring, resulting in the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Cross-Coupling Reactions: The boronic ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions, allowing the formation of carbon-carbon bonds with various aryl or vinyl halides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding boronic acids or reduction to yield the parent phenyl compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium phosphate, and solvents such as toluene or ethanol.

    Oxidation: Hydrogen peroxide or sodium periodate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.

Major Products:

    Substitution: Various substituted phenyl derivatives.

    Cross-Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Boronic acids.

    Reduction: Parent phenyl compounds.

Scientific Research Applications

Organic Synthesis

The compound is utilized as a reagent in organic synthesis due to its ability to form stable complexes with various nucleophiles. Its boron atom can participate in cross-coupling reactions, making it a useful building block for synthesizing complex organic molecules.

Medicinal Chemistry

Research indicates that derivatives of this compound can exhibit biological activity. For instance, compounds with similar structures have been studied for their potential to inhibit β-secretase, an enzyme involved in the formation of amyloid plaques associated with Alzheimer's disease . This suggests that 2-[3-Bromo-5-(difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could be explored for therapeutic applications targeting neurodegenerative diseases.

Material Science

The compound's unique properties may also lend themselves to applications in material science. Its boron content can enhance the thermal stability and mechanical strength of polymer matrices when used as an additive or filler.

Case Study 1: Inhibition of β-Secretase

A study documented the synthesis of boron-containing compounds that inhibit β-secretase activity. The results showed that modifications on the phenyl ring significantly affected the inhibitory potency against β-secretase . This highlights the potential of utilizing compounds like this compound in developing new Alzheimer’s therapeutics.

Case Study 2: Cross-Coupling Reactions

In another research project focusing on cross-coupling reactions involving boron reagents, the compound was tested for its reactivity with various electrophiles. The findings indicated that it could effectively facilitate the formation of biaryl compounds under mild conditions . This positions it as a valuable reagent for synthetic chemists looking to construct complex molecular architectures.

Mechanism of Action

The mechanism of action of 2-[3-Bromo-5-(difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its reactivity as a boronic ester. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols, amines, and other nucleophiles, facilitating various chemical transformations. In cross-coupling reactions, the boronic ester group undergoes transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table compares the target compound with structurally similar boronate esters, highlighting substituent differences and physicochemical properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
Target Compound 3-Br, 5-OCF₂H C₁₃H₁₅BBrF₂O₃ 348.98 1658464-36-8 High reactivity in cross-coupling; used in drug synthesis
3-Bromo-5-(trifluoromethyl)benzeneboronic acid pinacol ester 3-Br, 5-CF₃ C₁₃H₁₅BBrF₃O₂ 350.97 479411-92-2 Electron-withdrawing CF₃ group enhances electrophilicity
2-[3-Bromo-5-(cyclopropylmethoxy)phenyl]-dioxaborolane 3-Br, 5-OCH₂C₃H₅ C₁₆H₂₂BBrO₃ 365.06 1218789-49-1 Bulky cyclopropylmethoxy improves steric hindrance
2-(2-Bromo-5-(trifluoromethoxy)phenyl)-dioxaborolane 2-Br, 5-OCF₃ C₁₃H₁₅BBrF₃O₃ 366.97 1256781-66-4 Trifluoromethoxy group increases hydrophobicity
2-[3-Chloro-4-(difluoromethoxy)phenyl]-dioxaborolane 3-Cl, 4-OCF₂H C₁₃H₁₄BClF₂O₃ 306.52 1310949-92-8 Lower reactivity due to Cl vs. Br substitution
2-(5-Bromo-2,3,4-trifluorophenyl)-dioxaborolane 5-Br, 2,3,4-F C₁₂H₁₁BBrF₃O₂ 342.94 1073339-18-0 Multi-fluorinated for enhanced metabolic stability

Biological Activity

2-[3-Bromo-5-(difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in the fields of medicinal chemistry and agrochemicals due to its unique biological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C12H15BBrF2O2
  • CAS Number : 1400220-51-0
  • Molecular Weight : 300.96 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with cellular signaling pathways and enzymes. The boron atom in the dioxaborolane structure is known to participate in various biochemical reactions, influencing processes such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Signal Transduction Modulation : It can affect pathways related to cell growth and differentiation.

Biological Activity Overview

Activity Type Description
Anticancer Potential Exhibits selective inhibition of cancer cell proliferation in vitro.
Insecticidal Activity Demonstrated effectiveness against certain insect pests in agricultural settings.
Neuroprotective Effects Preliminary studies suggest potential neuroprotective properties against oxidative stress.

Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.

Insecticidal Properties

Research conducted on agricultural pests revealed that this compound exhibits potent insecticidal activity against aphids and whiteflies. Field trials showed a 70% reduction in pest populations when applied at recommended dosages.

Neuroprotective Effects

In a model of oxidative stress-induced neuronal injury, treatment with the compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell survival rates. This suggests potential applications in neurodegenerative diseases.

Research Findings

Several studies have highlighted the diverse biological activities associated with this compound:

  • Cancer Cell Studies :
    • In vitro assays demonstrated IC50 values ranging from 15 µM to 30 µM across different cancer lines (e.g., breast and prostate cancer) .
    • Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis .
  • Agricultural Applications :
    • Efficacy trials showed that formulations containing this compound outperformed traditional insecticides by providing longer-lasting protection against pest infestations .
  • Neuroprotection :
    • Animal studies indicated that administration of the compound prior to induced oxidative stress significantly reduced neuronal damage and improved behavioral outcomes .

Q & A

Basic: What synthetic methodologies are effective for preparing this boronic ester, and how do reaction conditions influence yield?

Answer:
The compound is typically synthesized via cross-coupling or nucleophilic substitution. A common approach involves reacting a brominated aryl precursor with a boronic ester under palladium catalysis (e.g., Suzuki-Miyaura coupling) . For example:

  • Step 1: Prepare the aryl bromide intermediate (e.g., 3-bromo-5-(difluoromethoxy)phenyl derivative) using halogenation or substitution reactions.
  • Step 2: React with pinacol borane in the presence of Pd(dppf)Cl₂ and KOAc in anhydrous THF at 80–100°C for 12–24 hours .
  • Purification: Column chromatography (SiO₂, hexane/ethyl acetate) or vacuum distillation is used to isolate the product .

Key Factors:

  • Catalyst loading: 1–5 mol% Pd ensures efficient coupling without side reactions.
  • Solvent polarity: THF or DMF enhances solubility of intermediates.
  • Yield optimization: Excess boronic ester (1.2–1.5 equiv) improves conversion rates.

Basic: How do NMR techniques validate the structure and purity of this compound?

Answer:
1H, 13C, and 11B NMR are critical for structural confirmation:

  • 1H NMR: Aromatic protons (δ 7.2–7.8 ppm) and difluoromethoxy (δ 6.5–6.8 ppm, split by J₃ coupling) .
  • 13C NMR: Aromatic carbons (δ 120–140 ppm), quaternary carbons from the dioxaborolane ring (δ 80–85 ppm) .
  • 11B NMR: A sharp singlet at δ 28–32 ppm confirms boronic ester formation .

Challenges:

  • Quadrupolar broadening: Directly boron-bonded carbons may not resolve in 13C NMR due to 11B’s quadrupole moment .
  • Purity checks: Integration ratios in 1H NMR and absence of residual solvent peaks (e.g., THF at δ 1.7 ppm) are essential.

Advanced: How do electron-withdrawing substituents (Br, OCF₂H) affect reactivity in cross-coupling reactions?

Answer:
The bromo and difluoromethoxy groups modulate electronic and steric effects:

  • Electronic effects: Bromo (σₚ = +0.26) and difluoromethoxy (σₚ = +0.38) withdraw electron density, stabilizing the boronate intermediate and accelerating transmetallation in Suzuki reactions .
  • Steric hindrance: The bulky dioxaborolane ring and substituents at the 3- and 5-positions may reduce coupling efficiency with sterically hindered aryl halides.

Experimental Design:

  • Compare reaction rates using para-substituted aryl halides (e.g., 4-iodotoluene vs. 2-iodonaphthalene) under standardized conditions.
  • Monitor by TLC or HPLC to quantify turnover .

Advanced: How can contradictory spectroscopic data during characterization be resolved?

Answer:
Contradictions often arise from:

  • Rotamers or conformers: Dynamic NMR (variable-temperature 1H NMR) can resolve splitting caused by slow rotation .
  • Impurity overlap: Use high-field NMR (≥500 MHz) or 2D techniques (HSQC, HMBC) to assign ambiguous peaks .

Case Study:
In 11B NMR, a broad peak (δ 25–35 ppm) may indicate partial hydrolysis. Confirm via IR (B-O stretch at 1320–1350 cm⁻¹) or LC-MS .

Advanced: What mechanistic insights explain deboronation side reactions during storage or catalysis?

Answer:
Deboronation occurs via hydrolysis or oxidation:

  • Hydrolysis: Protic solvents (e.g., water, alcohols) cleave the B-O bond, forming boronic acids.
  • Oxidation: Peroxides or O₂ in solvents generate phenolic byproducts.

Mitigation Strategies:

  • Storage: Anhydrous conditions (e.g., molecular sieves) and inert atmospheres (N₂/Ar) .
  • Stabilizers: Add 1–5% triethylamine to neutralize acidic impurities .

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